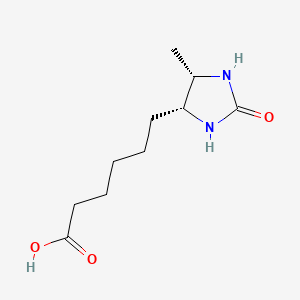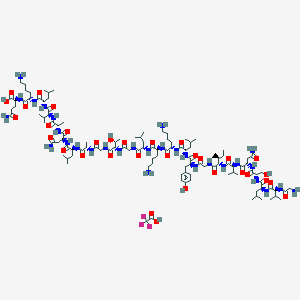
Glycyl-L-valyl-L-leucyl-L-seryl-L-asparaginyl-L-valyl-L-isoleucylglycyl-L-tyrosyl-L-leucyl-L-lysyl-L-lysyl-L-leucylglycyl-L-threonylglycyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-leucyl-L-lysyl-L-glutamine--trifluoroacetic acid (1/1)
Übersicht
Beschreibung
The study and analysis of complex peptides, such as the one , involve understanding the synthesis process, molecular structure, chemical reactions, and physical and chemical properties. These peptides can be synthesized through various methods, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis, depending on the specific sequence and properties of the peptide.
Synthesis Analysis
Peptide synthesis generally involves the step-wise addition of amino acids to a growing peptide chain. The process can be highly customized to include specific amino acids in a predetermined order. Techniques such as solid-phase peptide synthesis (SPPS) enable the efficient and accurate production of peptides with complex sequences. The synthesis of peptides containing specific sequences of amino acids, such as glycine, alanine, valine, leucine, serine, asparagine, glutamine, and others, has been widely studied and documented in the literature (Djordjevic et al., 1997).
Molecular Structure Analysis
The molecular structure of peptides is critical in determining their properties and functions. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are commonly used to elucidate peptide structures. These studies reveal the orientation of amino acid side chains and the overall three-dimensional structure of the peptide, which are crucial for its biological activity and interaction with other molecules. The coordination of amino acids in peptides can provide insights into their stability and reactivity (Djordjevic et al., 1997).
Chemical Reactions and Properties
Peptides undergo various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions can affect the peptide's stability, function, and overall properties. The chemical properties of peptides are influenced by the nature and sequence of their amino acids. For instance, the presence of specific amino acids like cysteine can introduce disulfide bonds, significantly affecting the peptide's structure and function.
Physical Properties Analysis
The physical properties of peptides, such as solubility, melting point, and stability, are influenced by their molecular structure and composition. The sequence and nature of amino acids in the peptide chain affect its overall physical properties. Studies have shown that peptides' solubility in water and organic solvents varies significantly depending on their amino acid composition and sequence (Neves & Vasconcelos, 1987).
Wissenschaftliche Forschungsanwendungen
Enzyme Production and Application
L-Asparaginase Production and Its Antitumor Activity : L-Asparaginase (L-ASNase), an enzyme with significant therapeutic applications, especially in treating acute lymphoblastic leukemia (ALL), is produced by various organisms, including bacteria. Microbial sources such as Escherichia coli and Erwinia carotovora are primary producers. L-ASNase's function of converting L-asparagine into L-aspartic acid and ammonia inhibits protein synthesis in cancer cells, marking its importance in pediatric chemotherapy. The enzyme also finds applications in the food industry to reduce acrylamide formation in fried foods, highlighting its dual significance in healthcare and food safety (Chand et al., 2020).
Enzyme Modification for Therapeutic Efficiency
Improving L-Asparaginase's Therapeutic Potential : Research focuses on microbial L-ASNase production, aiming to enhance its cost-effectiveness and reduce hypersensitivity reactions for clinical use. Advances in protein engineering and purification techniques have been explored to develop L-ASNase variants with improved pharmacodynamics and reduced adverse effects, offering new prospects for cancer treatment with less toxicity (Lopes et al., 2017).
Biotechnological Applications Beyond Medicine
Role in Food Industry and Environmental Biotechnology : Beyond its clinical applications, L-ASNase plays a crucial role in the food industry by mitigating acrylamide formation in processed foods, contributing to food safety. The enzyme's biotechnological potential extends to environmental applications, demonstrating the versatile utility of L-ASNase derived from microbial sources in addressing health, food safety, and environmental concerns (Oliveira et al., 2021).
Amino Acid Metabolism and Health Implications
Amino Acid Metabolism in Disease and Nutrition : The metabolism of amino acids, including those present in the compound , plays a vital role in various diseases and nutritional processes. Studies on amino acid metabolism have shown implications for cardiovascular health, neurology, and gastroenterology, emphasizing the importance of amino acids in maintaining health and preventing diseases (Gorchakova et al., 2020).
Eigenschaften
IUPAC Name |
(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C112H194N30O31.C2HF3O2/c1-22-62(18)91(142-111(171)90(61(16)17)141-105(165)79(48-83(119)148)134-106(166)80(53-143)137-103(163)76(45-58(10)11)135-109(169)88(59(12)13)138-84(149)49-116)107(167)121-51-86(151)125-77(46-66-32-34-67(145)35-33-66)104(164)132-74(43-56(6)7)100(160)127-68(29-23-26-38-113)96(156)126-70(31-25-28-40-115)98(158)131-72(41-54(2)3)95(155)120-52-87(152)139-92(65(21)144)108(168)122-50-85(150)123-63(19)93(153)130-73(42-55(4)5)102(162)133-78(47-82(118)147)99(159)124-64(20)94(154)140-89(60(14)15)110(170)136-75(44-57(8)9)101(161)128-69(30-24-27-39-114)97(157)129-71(112(172)173)36-37-81(117)146;3-2(4,5)1(6)7/h32-35,54-65,68-80,88-92,143-145H,22-31,36-53,113-116H2,1-21H3,(H2,117,146)(H2,118,147)(H2,119,148)(H,120,155)(H,121,167)(H,122,168)(H,123,150)(H,124,159)(H,125,151)(H,126,156)(H,127,160)(H,128,161)(H,129,157)(H,130,153)(H,131,158)(H,132,164)(H,133,162)(H,134,166)(H,135,169)(H,136,170)(H,137,163)(H,138,149)(H,139,152)(H,140,154)(H,141,165)(H,142,171)(H,172,173);(H,6,7)/t62-,63-,64-,65+,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,88-,89-,90-,91-,92-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURHHWGBXFIPSQ-FAJNZGOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)O)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)CN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)CN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C114H195F3N30O33 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745595 | |
| Record name | Glycyl-L-valyl-L-leucyl-L-seryl-L-asparaginyl-L-valyl-L-isoleucylglycyl-L-tyrosyl-L-leucyl-L-lysyl-L-lysyl-L-leucylglycyl-L-threonylglycyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-leucyl-L-lysyl-L-glutamine--trifluoroacetic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2570.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycyl-L-valyl-L-leucyl-L-seryl-L-asparaginyl-L-valyl-L-isoleucylglycyl-L-tyrosyl-L-leucyl-L-lysyl-L-lysyl-L-leucylglycyl-L-threonylglycyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-leucyl-L-lysyl-L-glutamine--trifluoroacetic acid (1/1) | |
CAS RN |
136831-50-0 | |
| Record name | Glycyl-L-valyl-L-leucyl-L-seryl-L-asparaginyl-L-valyl-L-isoleucylglycyl-L-tyrosyl-L-leucyl-L-lysyl-L-lysyl-L-leucylglycyl-L-threonylglycyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-leucyl-L-lysyl-L-glutamine--trifluoroacetic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50745595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



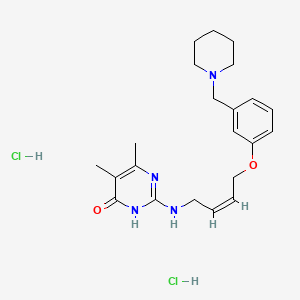

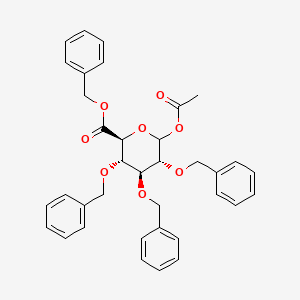
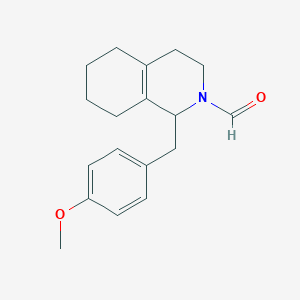
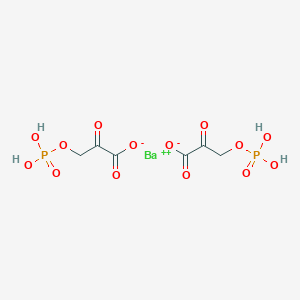
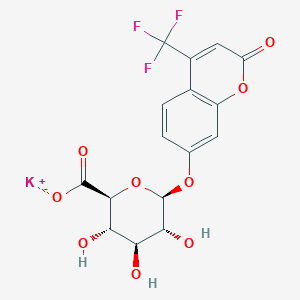
![3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1147348.png)
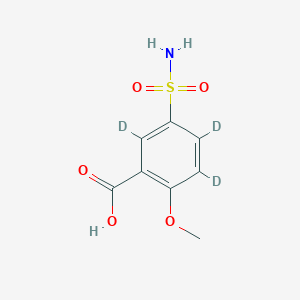
![[(2R)-2,8-Dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate](/img/structure/B1147352.png)
